molecular formula C16H20N6O3 B5576796 3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione

3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione

Cat. No.: B5576796
M. Wt: 344.37 g/mol
InChI Key: YBPUYCWMIAZFQL-NWDGAFQWSA-N
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Description

3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15968852 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A general approach towards the synthesis of various tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives introduces a regioselective strategy for synthesizing these compounds from easily accessible precursors. This methodology could potentially apply to the synthesis of compounds with similar heterocyclic frameworks, including imidazolidinediones (Dzedulionytė et al., 2022).

Antibacterial and Antimicrobial Applications

The quest for new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications led to the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights the potential antimicrobial applications of novel heterocyclic compounds, which could extend to imidazolidinediones and related structures (Azab et al., 2013).

Reactivity Studies and Chemical Transformations

Research on the reactivity of specific precursor compounds with carbonyl compounds in the presence of bases offers insights into the formation of Schiff's bases and subsequent cyclization to form seven-membered rings. Such studies are essential for understanding the chemical behavior and potential applications of complex heterocyclic compounds (Joséalves et al., 2000).

Synthesis and Evaluation of Antimicrobial Additives

The synthesis of heterocyclic compounds and their incorporation into materials like polyurethane varnish and printing ink paste for antimicrobial surface coating applications demonstrate the multifaceted uses of novel heterocyclic compounds. This underscores the potential of imidazolidinediones derivatives in creating antimicrobial surfaces (El‐Wahab et al., 2015).

Green Synthesis and Antimicrobial Agents

A green synthetic approach for producing pyrazole compounds via catalytic reactions in aqueous media further illustrates the environmental benefits and antimicrobial potential of synthesizing novel heterocyclic compounds. This approach could be adapted for the synthesis of imidazolidinediones derivatives, emphasizing sustainability in chemical synthesis (Ali et al., 2022).

Properties

IUPAC Name

3-[2-oxo-2-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c23-14-6-19-16(25)22(14)10-15(24)21-8-11-1-2-12(21)9-20(7-11)13-5-17-3-4-18-13/h3-5,11-12H,1-2,6-10H2,(H,19,25)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPUYCWMIAZFQL-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CN3C(=O)CNC3=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CN3C(=O)CNC3=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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